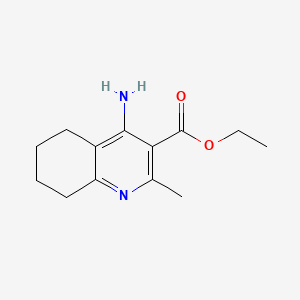

Ethyl 4-amino-2-methyl-5,6,7,8-tetrahydroquinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-amino-2-methyl-5,6,7,8-tetrahydroquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-2-methyl-5,6,7,8-tetrahydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as piperidine. The reaction mixture is heated under reflux conditions to facilitate cyclization, resulting

Actividad Biológica

Ethyl 4-amino-2-methyl-5,6,7,8-tetrahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound by focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (CAS No. 1352723-59-1) is characterized by a tetrahydroquinoline core structure which is known for its versatility in biological applications. The presence of an amino group at the fourth position and a carboxylate moiety contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial activity against various pathogens. In vitro studies have demonstrated that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infectious diseases .

Anticancer Properties

A notable aspect of this compound's biological activity is its anticancer potential. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cell lines. The mechanism involves microtubule depolymerization, which disrupts the mitotic spindle formation during cell division. This was evidenced by assays where the compound exhibited an IC50 value indicating effective inhibition of cancer cell proliferation .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-435 (Breast Cancer) | 10 | Microtubule Depolymerization |

| HeLa (Cervical Cancer) | 15 | Apoptosis Induction |

The primary mechanism through which this compound exerts its effects involves:

- Microtubule Disruption : The compound has been shown to bind to tubulin and inhibit its polymerization, leading to microtubule destabilization.

- Induction of Apoptosis : It activates apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Studies

Several studies have explored the biological effects of this compound in detail:

- Study on Anticancer Effects : A study published in MDPI evaluated the antiproliferative effects against multiple cancer cell lines. The compound demonstrated significant cytotoxicity with a preferential effect on rapidly dividing cells .

- Antimicrobial Evaluation : Another study assessed its antimicrobial properties against various bacterial strains. Results indicated that this compound could serve as a lead structure for developing new antibiotics .

Propiedades

IUPAC Name |

ethyl 4-amino-2-methyl-5,6,7,8-tetrahydroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-3-17-13(16)11-8(2)15-10-7-5-4-6-9(10)12(11)14/h3-7H2,1-2H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLWCZMROGTGHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2CCCCC2=C1N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856728 |

Source

|

| Record name | Ethyl 4-amino-2-methyl-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352723-59-1 |

Source

|

| Record name | Ethyl 4-amino-2-methyl-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.